6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride
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Overview
Description
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride is a chemical compound with the molecular formula C9H11BrClN. It is a derivative of tetrahydroquinoline, featuring a bromine atom at the 6th position and a hydroxyl group at the 3rd position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 6-bromo-1,2,3,4-tetrahydroquinolin-3-one.
Reduction: Formation of 1,2,3,4-tetrahydroquinolin-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1,2,3,4-tetrahydroquinoline
- 6-bromo-1,2,3,4-tetrahydroisoquinoline
- 6-methoxy-1,2,3,4-tetrahydroquinoline
Uniqueness
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol hydrochloride is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1782332-99-3 |
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Molecular Formula |
C9H11BrClNO |
Molecular Weight |
264.54 g/mol |
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinolin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(12)5-11-9;/h1-3,8,11-12H,4-5H2;1H |
InChI Key |
OSFXXSNWALBOLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=C(C=C2)Br)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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